2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS No.: 941256-65-1
Cat. No.: VC21534723
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941256-65-1 |
|---|---|
| Molecular Formula | C16H26N2O4S |
| Molecular Weight | 342.5g/mol |
| IUPAC Name | 2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 |
| Standard InChI Key | MATYSNYOZWVZST-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO |
Introduction
Chemical Properties and Structural Characteristics
2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is identified by several key chemical identifiers and structural characteristics that are essential for understanding its behavior and potential applications.
Basic Identification Parameters
The compound possesses the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 941256-65-1 |
| Molecular Formula | C16H26N2O4S |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
| PubChem Compound ID | 16644914 |
Table 1: Basic identification parameters of 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Structural Representation
The compound features a piperazine ring core with a sulfonyl linkage to a substituted phenyl ring. The phenyl ring bears ethoxy and dimethyl substituents, while the piperazine has an ethanol group attached to one of its nitrogen atoms. This combination of functional groups contributes to the compound's unique physicochemical properties.
Chemical Descriptors
Several chemical descriptors provide a standardized way to represent and identify this compound:
| Descriptor Type | Value |
|---|---|
| Standard InChI | InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 |
| Standard InChIKey | MATYSNYOZWVZST-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO |
Table 2: Chemical descriptors for 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
| Potential Target System | Possible Effect |
|---|---|
| Neurotransmitter Systems | Modulation of neurological signaling |
| Inflammatory Pathways | Reduction of inflammatory responses |
| Pain Signaling | Analgesic activity |
Table 3: Potential biological targets and effects of piperazine derivatives similar to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Role as a Chemical Intermediate
Beyond direct biological applications, the compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance. The presence of multiple functional groups provides opportunities for further chemical modifications and derivatization.
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several compounds with structural similarity to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol have been identified and studied:
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2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 941256-95-7) - A closely related analog with a slightly different substitution pattern on the phenyl ring
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2-(4-nitrosopiperazin-1-yl)ethanol (CAS: 48121-20-6) - A nitroso derivative of a simpler piperazinylethanol structure
Compounds with Similar Functional Groups
The search results reveal a number of compounds that share functional similarities with our target molecule:
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Vardenafil derivatives such as 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] triazin-4-one (CAS: 224785-90-4)
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2-(4-((2-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 1154310-76-5)
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2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3)
These compounds feature similar structural elements, such as the piperazine ring, sulfonyl groups, and ethanol moieties, but with variations in the aromatic substituents and other functional groups.
Structure-Activity Relationship Considerations
The varied biological activities observed among these related compounds suggest that subtle structural modifications can significantly impact biological properties. Key structural features that might influence activity include:
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Substitution pattern on the phenyl ring
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Nature of the linkage between the piperazine and phenyl moieties
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Additional functional groups on the piperazine nitrogen atoms
Toxicological Considerations
N-Nitroso Derivatives
An important toxicological consideration for piperazine derivatives is the potential formation of N-nitroso compounds. According to the European Medicines Agency (EMA) documents, certain N-nitroso derivatives of piperazine compounds are subject to control and monitoring due to potential safety concerns .
For example, 2-(4-nitrosopiperazin-1-yl)ethanol (CAS: 48121-20-6), which is structurally related to our compound of interest, is listed in the document "Acceptable intakes established for N-nitrosamines" with specific control limits .
Analytical Methods and Characterization
Physicochemical Property Determination
Important physicochemical properties for this compound would include:
| Property | Value/Method |
|---|---|
| Solubility | Likely soluble in organic solvents such as ethanol, methanol, and DMSO |
| Melting Point | Not specified in available data |
| Stability | Stability testing under various conditions would be important for storage and handling |
| Log P | Predicted to be moderately lipophilic based on structure |
Table 4: Expected physicochemical properties of 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol based on structural analysis
Current Research and Future Directions
Future Research Directions
Future research on this compound might focus on:
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Detailed structure-activity relationship studies to optimize biological activity
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Development of more efficient synthetic routes
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Exploration of potential therapeutic applications based on the biological activities observed in similar compounds
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Investigation of the compound's interaction with specific biological targets and receptors
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